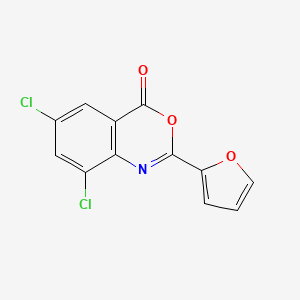
6,8-dichloro-2-(2-furyl)-4H-3,1-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-dichloro-2-(2-furyl)-4H-3,1-benzoxazin-4-one, commonly known as DCB, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DCB is a heterocyclic organic compound that belongs to the family of benzoxazines. It has a molecular formula of C11H5Cl2NO2 and a molecular weight of 256.07 g/mol.
Mecanismo De Acción
The mechanism of action of DCB is not fully understood. However, studies have suggested that DCB may exert its effects by inhibiting the activity of certain enzymes and proteins. DCB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. DCB has also been found to inhibit the activity of histone deacetylases (HDACs), proteins that play a key role in gene expression.
Biochemical and physiological effects:
DCB has been found to exhibit a wide range of biochemical and physiological effects. DCB has been found to exhibit antioxidant properties, which may help protect cells from oxidative damage. DCB has also been found to exhibit anti-inflammatory properties, which may help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCB has several advantages for use in lab experiments. DCB is relatively easy to synthesize and is stable under a wide range of conditions. DCB is also relatively inexpensive compared to other organic compounds. However, DCB has some limitations for use in lab experiments. DCB is not very soluble in water, which may limit its use in certain experiments. DCB also has a relatively short half-life, which may limit its use in long-term experiments.
Direcciones Futuras
There are several potential future directions for research on DCB. One potential direction is to further investigate the anticancer properties of DCB and its potential use as a cancer therapy. Another potential direction is to investigate the potential use of DCB as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, further research could be conducted on the use of DCB in organic electronics and its potential applications in the development of new electronic devices.
Métodos De Síntesis
The synthesis of DCB involves the reaction of 2-furancarboxylic acid with thionyl chloride to form 2-chlorofuran. The 2-chlorofuran is then reacted with 2-amino-4,6-dichlorophenol to form DCB. The synthesis of DCB is relatively simple and can be achieved through a one-pot reaction.
Aplicaciones Científicas De Investigación
DCB has been extensively studied for its potential applications in various fields. One of the most significant applications of DCB is in the field of organic electronics. DCB has been found to be an excellent electron transport material in organic light-emitting diodes (OLEDs) due to its high electron mobility and stability.
DCB has also been studied for its potential applications in the field of medicine. DCB has been found to exhibit anticancer properties by inducing apoptosis in cancer cells. DCB has also been studied for its potential use as an anti-inflammatory agent.
Propiedades
IUPAC Name |
6,8-dichloro-2-(furan-2-yl)-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl2NO3/c13-6-4-7-10(8(14)5-6)15-11(18-12(7)16)9-2-1-3-17-9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFPHAWFTGAQMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(C=C(C=C3Cl)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dichloro-2-(furan-2-yl)-4H-3,1-benzoxazin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-tert-butyl-5-(4-chlorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5787468.png)
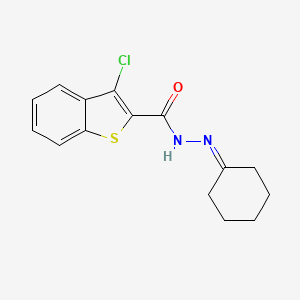
![1-methyl-2-[(4-nitrophenyl)thio]-1H-imidazole](/img/structure/B5787482.png)
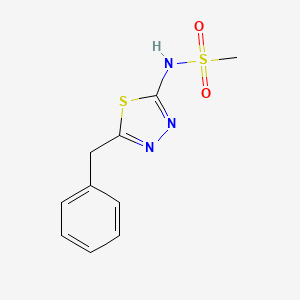
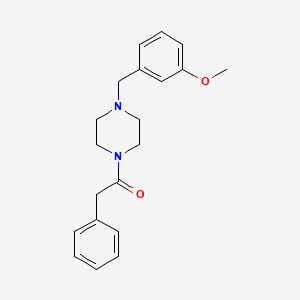
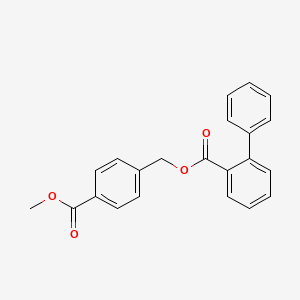
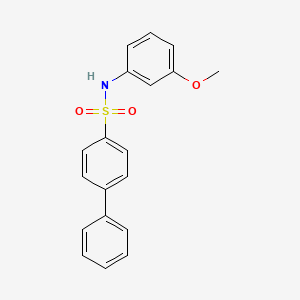

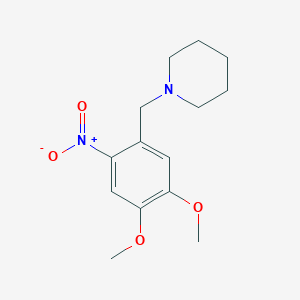
![N-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5787558.png)
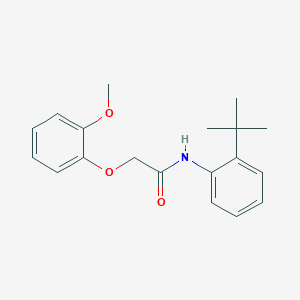
![2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B5787568.png)
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5787574.png)
![2-[(4-chlorobenzyl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B5787575.png)